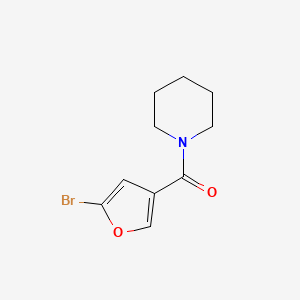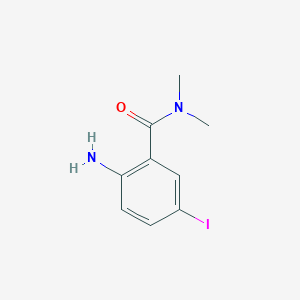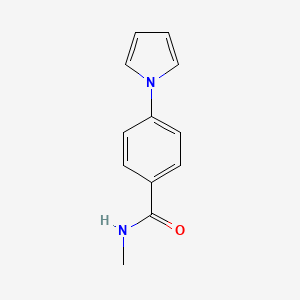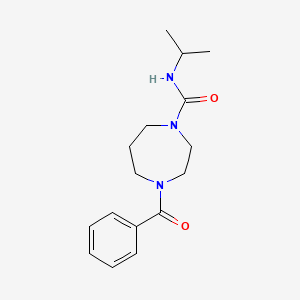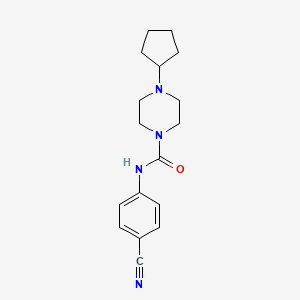![molecular formula C19H20N2O5S B7502878 [1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate is a chemical compound with potential applications in scientific research. It is commonly referred to as "compound X" in literature.
Wirkmechanismus
Compound X inhibits the activity of the enzyme by binding to its active site. This prevents the enzyme from carrying out its normal function, leading to a decrease in cellular processes that rely on this enzyme's activity.
Biochemical and Physiological Effects
Inhibition of the enzyme by compound X has been shown to have anti-tumor effects in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its specificity for the target enzyme. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, a limitation of using compound X is its low solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of interest is its potential use in cancer research. Further studies are needed to determine its efficacy in different cancer cell types and in vivo models. Additionally, research could focus on developing analogs of compound X with improved solubility and bioavailability. Finally, it would be interesting to investigate the potential of compound X in other disease models beyond cancer and inflammation.
Synthesemethoden
The synthesis of [1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate involves a multi-step process. It starts with the reaction of 2,3-dihydroindene-1-carboxylic acid with thionyl chloride to form 2,3-dihydroindene-1-carbonyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-(4-sulfamoylbenzyl) ester to yield this compound.
Wissenschaftliche Forschungsanwendungen
Compound X has potential applications in scientific research due to its ability to inhibit the activity of a specific enzyme. This enzyme is involved in the regulation of cellular processes such as cell growth and proliferation. Inhibition of this enzyme has been shown to have anti-tumor effects, making compound X a potential candidate for cancer research.
Eigenschaften
IUPAC Name |
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-12(18(22)21-16-8-5-13-3-2-4-15(13)11-16)26-19(23)14-6-9-17(10-7-14)27(20,24)25/h5-12H,2-4H2,1H3,(H,21,22)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECDTOVRAJMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(CCC2)C=C1)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
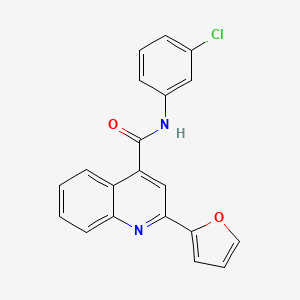

![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
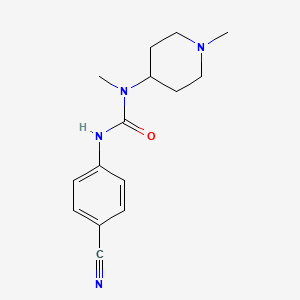
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
